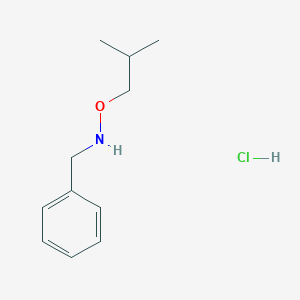![molecular formula C16H22N4O5 B2961282 3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097911-43-6](/img/structure/B2961282.png)
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural features, including a cyclopropyl group, an imidazolidine-2,4-dione group, a piperidin-4-yl group, and an oxazolidin-3-yl group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic groups. The exact structure would depend on factors like the spatial arrangement of the atoms and the conformation of the rings .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the various functional groups present. For example, the imidazolidine-2,4-dione group could potentially undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .Applications De Recherche Scientifique
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential for this compound in the development of new antiviral medications .
Anti-inflammatory Applications
Due to the biological activity of similar oxazolidinone derivatives, this compound might exhibit anti-inflammatory properties. This can be particularly useful in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
Compounds with imidazolidine structures have been associated with antitumor activities. The structural complexity of this compound suggests it could be a candidate for screening against various cancer cell lines, potentially leading to new cancer therapies .
Antioxidant Properties
The oxazolidinone moiety within the compound’s structure is known to contribute to antioxidant properties. This could be beneficial in researching oxidative stress-related diseases and in the development of treatments that require antioxidant components .
Antimicrobial Activity
Indole derivatives, which may share structural similarities with this compound, have shown antimicrobial properties. This suggests possible applications in combating bacterial infections and in the development of new antibiotics .
Antidiabetic Research
The compound’s potential to act on biological pathways could make it a subject of interest in antidiabetic drug research. Its unique structure might interact with enzymes or receptors involved in glucose metabolism .
Neuroprotective Effects
Given the neuroprotective effects observed in some oxazolidinone derivatives, this compound could be explored for its potential in treating neurodegenerative diseases or as a protective agent against neurotoxicity .
Agricultural Applications
The structural features of this compound may lend it properties useful in agriculture, such as acting as a growth regulator or protecting plants against pathogens. Research in this area could lead to the development of new agrochemicals .
Mécanisme D'action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c21-13(9-18-7-8-25-16(18)24)17-5-3-11(4-6-17)19-10-14(22)20(15(19)23)12-1-2-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYYUADWWXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

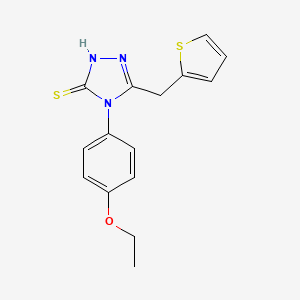
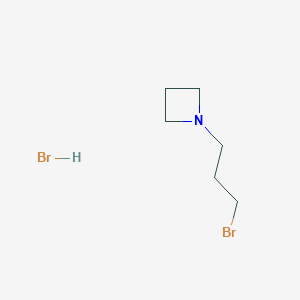
![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)
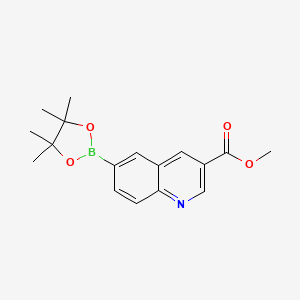
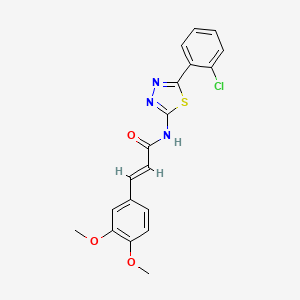
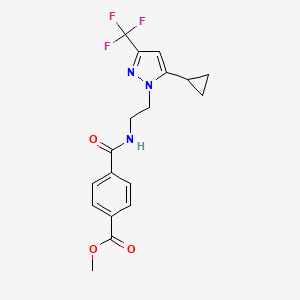
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
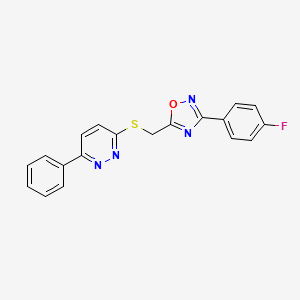
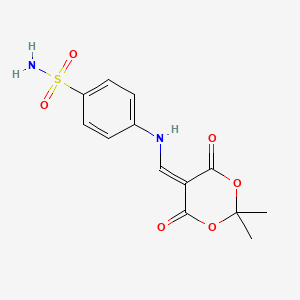
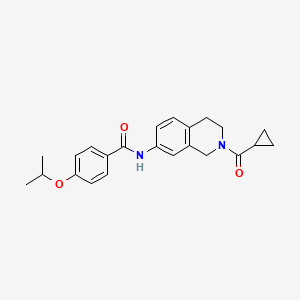
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

